Home > Products > Screening Compounds P5257 > 6,7-Dihydro-5H-dibenz[c,e]azepine
6,7-Dihydro-5H-dibenz[c,e]azepine - 6672-69-1

6,7-Dihydro-5H-dibenz[c,e]azepine

Catalog Number: EVT-1536668
CAS Number: 6672-69-1
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-Dihydro-5H-dibenz[c,e]azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a unique structure that consists of a seven-membered ring fused with two benzene rings. It has gained attention in medicinal chemistry due to its potential pharmacological activities, including sympatholytic and α-adrenoblocking effects. This compound is also of interest in materials science for its unique electronic properties and biological studies aimed at understanding its therapeutic effects .

Source and Classification

The compound is classified under the Chemical Abstracts Service with the registry number 6672-69-1. It can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its derivatives have been explored for their hypolipidemic activity, particularly in reducing cholesterol and triglyceride levels in animal models .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine can be achieved through several methods:

Molecular Structure Analysis

Structure and Data

The molecular formula of 6,7-dihydro-5H-dibenz[c,e]azepine is C14H13N. The structure features a bicyclic system where two benzene rings are fused to a seven-membered nitrogen-containing ring. The compound's unique configuration allows for various substitution reactions, leading to a diverse range of derivatives with distinct chemical properties.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-dibenz[c,e]azepine can undergo several significant chemical reactions:

  1. Reduction: Reduction using lithium aluminium hydride can yield various derivatives.
  2. Oxidation: Oxidative reactions may modify its structure, creating new compounds with potential pharmacological activities.
  3. Substitution: Substitution reactions at the nitrogen atom can produce derivatives with different functional groups .

Common Reagents and Conditions

  • Reduction: Lithium aluminium hydride in ether is typically used.
  • Oxidation: Potassium permanganate serves as an effective oxidizing agent.
  • Substitution: Alkyl halides and acyl chlorides are commonly employed for substitution reactions .

Major Products Formed

The reactions lead to various substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine, each exhibiting different chemical and pharmacological properties.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-dibenz[c,e]azepine involves its interaction with biological systems that contribute to its pharmacological effects. Notably, it has been shown to suppress enzyme activity related to lipid metabolism, such as ATP-dependent citrate lyase and phosphatidate phosphohydrolase. This suppression leads to a reduction in cholesterol and triglyceride levels in liver tissues of experimental animals .

The compound's action on lipid metabolism indicates potential therapeutic applications in managing hyperlipidemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point can vary based on purity but is generally reported around 100°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform.
  • Stability: Exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the compound's structure and purity .

Applications

6,7-Dihydro-5H-dibenz[c,e]azepine has several scientific applications:

  1. Medicinal Chemistry: Its derivatives are studied for potential therapeutic effects against hyperlipidemia and other cardiovascular diseases due to their ability to modulate lipid metabolism.
  2. Materials Science: The unique electronic properties make it a candidate for developing new materials.
  3. Biological Studies: Research continues into its interactions within biological systems to further elucidate its pharmacological potential .
Introduction to 6,7-Dihydro-5H-dibenz[c,e]azepine

Structural Overview and Nomenclature

The molecular architecture of 6,7-dihydro-5H-dibenz[c,e]azepine (chemical formula: C₁₄H₁₃N) features a central azepine ring saturated at the 6,7-positions, fused to two benzene rings at the [c,e] junctions. This arrangement creates a boat-like conformation in the central seven-membered ring, significantly influencing the molecule's stereoelectronic properties and intermolecular interactions. The saturation at the 6,7-positions distinguishes it from the fully aromatic dibenzazepine system, conferring greater conformational flexibility while maintaining planarity across the biaryl axis [2].

Systematic nomenclature follows IUPAC conventions where the parent heterocycle is designated as "azepine," with the "dihydro" prefix indicating reduction across the 6,7-bond. The fusion positions ([c,e]) specify the attachment points of the benzo rings to the central azepine. This compound is alternatively named as 6,7-dihydro-5H-benzo[d][2]benzazepine in bridged nomenclature systems or referred to by its common historical name, 3,4,5,6-dibenzohomopiperidine, highlighting its structural relationship to the piperidine scaffold [2] [10].

Table 1: Molecular Identifiers of 6,7-Dihydro-5H-dibenz[c,e]azepine

Identifier TypeValue
CAS Registry Number6672-69-1
Systematic Name6,7-Dihydro-5H-dibenzo[c,e]azepine
Molecular FormulaC₁₄H₁₃N
Average Molecular Mass195.265 g/mol
Monoisotopic Mass195.104799 g/mol
ChemSpider ID73245
Common SynonymsRO-2-3421; 3,4,5,6-Dibenzohomopiperidine

Historical Evolution of Dibenzazepine Chemistry

The synthetic exploration of dibenzazepine derivatives began in earnest during the mid-20th century, with foundational work by Werner and Piquet in 1904 on azepine ring formation methodologies. A significant breakthrough occurred in 1971 when Stankevichyus and Kost developed the first dedicated synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine via intramolecular cyclization of N-phenethylanthranilic acid derivatives. This approach established the core scaffold and enabled initial biological evaluation [3].

Methodological refinements emerged over subsequent decades, particularly through the work of Stankevicius and collaborators in Lithuania. In 2006, they published an optimized cyclization protocol employing palladium-catalyzed intramolecular arylation, significantly improving yields (75-82%) and purity profiles compared to earlier routes. This advancement facilitated broader exploration of the compound's pharmaceutical potential [3]. Contemporary innovations include catalytic asymmetric syntheses, exemplified by Baudoin's enantioselective approach (2012) and Heo's Suzuki coupling-based route (2013), which enabled access to enantioenriched derivatives for structure-activity relationship studies [8].

A transformative methodological leap occurred in 2014 with the introduction of Morita-Baylis-Hillman adduct utilization for constructing substituted derivatives. This modular approach leveraged allylbenzamide intermediates to achieve efficient ring closure under acidic conditions, expanding accessible substitution patterns while demonstrating compatibility with diverse functional groups [8]. The continuous evolution of synthetic strategies—from early thermal cyclizations to modern transition-metal catalysis and biocatalytic approaches—has progressively enhanced molecular accessibility, enabling comprehensive exploration of this pharmacologically promising scaffold.

Role in Privileged Biaryl Frameworks for Pharmaceutical Development

The 6,7-dihydro-5H-dibenz[c,e]azepine scaffold exemplifies a privileged biaryl framework in drug discovery due to its conformational constraints, aromatic surface area, and vectorally defined substituent positions. These features enable high-affinity interactions with diverse biological targets, particularly within the central nervous system and metabolic pathways. The scaffold's rigidity facilitates precise spatial orientation of pharmacophoric elements, while its aromatic system supports π-stacking interactions crucial for protein binding [8].

Significant therapeutic applications have emerged through strategic N-substitution at the azepine nitrogen:

  • Hypolipidemic Agents: The unsubstituted parent compound demonstrates potent cholesterol-lowering activity through suppression of key enzymes (ATP-dependent citrate lyase, sn-glycerol-3-phosphate acyl transferase) in lipid biosynthesis. At mg/kg doses in rodents, it significantly reduces hepatic cholesterol and triglycerides while altering cholesterol distribution, increasing elimination via bile secretion [6]. Structure-activity studies revealed enhanced efficacy with alkyl chains at N6, particularly the 6-allyl derivative, which showed superior activity to lovastatin in preclinical models [6].

Table 2: Therapeutic Applications of 6,7-Dihydro-5H-dibenz[c,e]azepine Derivatives

Therapeutic AreaKey DerivativesMechanistic Insights
OncologyN-substituted diphenimidesIMP dehydrogenase & PRPP amidotransferase inhibition; DNA strand scission
Metabolic Disorders6-Alkyl derivatives (esp. allyl)ATP-citrate lyase suppression; VLDL/chylomicron reduction
Neurological DisordersAzapetine analogsα-adrenergic blockade (historical development)
  • Anticancer Candidates: N-Substituted derivatives exhibit broad-spectrum cytotoxicity against leukemias, carcinomas, and sarcomas. Mechanistic studies indicate multi-target inhibition of purine biosynthesis enzymes (IMP dehydrogenase, PRPP amidotransferase), DNA polymerase α, and ribonucleoside reductase, culminating in reduced dNTP pools and DNA strand scission [4]. These findings highlight the scaffold's capacity for multi-target engagement, a valuable property in overcoming drug resistance.

  • Chiral Catalyst Precursors: Kündig's development of non-racemic 5,7-dimethyl derivatives as chiral lithium amide bases demonstrates the scaffold's utility in asymmetric synthesis. The defined spatial orientation of nitrogen lone pairs in these constrained systems enables highly enantioselective deprotonation reactions, underscoring the structural versatility beyond direct therapeutic applications [8].

The scaffold's synthetic versatility facilitates exploration of chemical space around the azepine nitrogen and the aromatic rings. Recent advances in asymmetric synthesis, particularly through intramolecular reductive amination and biocatalytic approaches, now enable efficient construction of enantioenriched derivatives for targeted biological evaluation. This adaptability positions 6,7-dihydro-5H-dibenz[c,e]azepine as a perennially relevant framework for addressing emerging therapeutic targets through rational drug design [8].

Properties

CAS Number

6672-69-1

Product Name

6,7-Dihydro-5H-dibenz[c,e]azepine

IUPAC Name

6,7-dihydro-5H-benzo[d][2]benzazepine

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

InChI

InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14(12)13/h1-8,15H,9-10H2

InChI Key

FHYFQRCUSZETDW-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1

Synonyms

6,7-DBAZ
6,7-dihydro-5H-dibenz(c,e)azepine

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.